An In-Depth Technical Guide to the Synthesis of 2-[1-(Aminomethyl)cyclopropyl]acetonitrile Hydrochloride
An In-Depth Technical Guide to the Synthesis of 2-[1-(Aminomethyl)cyclopropyl]acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the synthetic pathways for preparing 2-[1-(aminomethyl)cyclopropyl]acetonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. This guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this compound. Multiple synthetic routes are critically analyzed, offering insights into the selection of starting materials, key transformations, and optimization of reaction conditions. The document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis of complex molecules incorporating the unique 1-(aminomethyl)cyclopropylacetonitrile scaffold.
Introduction
The cyclopropyl group is a privileged motif in medicinal chemistry, often imparting desirable pharmacological properties such as increased potency, metabolic stability, and improved pharmacokinetic profiles. When combined with other functional groups, such as an aminomethyl and a cyanomethyl substituent on a quaternary carbon center, it creates a structurally unique and versatile scaffold. 2-[1-(aminomethyl)cyclopropyl]acetonitrile and its hydrochloride salt are of significant interest as intermediates in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the chemical synthesis of this important molecule, focusing on practical and scalable methodologies.
Physicochemical Properties
A clear understanding of the physicochemical properties of the target compound and its precursors is crucial for synthesis, purification, and characterization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-[1-(Aminomethyl)cyclopropyl]acetonitrile | 1497016-50-8 | C₆H₁₀N₂ | 110.16 |
| 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride | 1803581-36-3 | C₆H₁₁ClN₂ | 146.62 |
| 1-(Hydroxymethyl)cyclopropylacetonitrile | 152922-71-9 | C₆H₉NO | 111.14 |
Proposed Synthetic Pathways
A retrosynthetic analysis of the target molecule suggests that a key disconnection can be made at the C-N bond of the aminomethyl group, leading back to a more readily accessible precursor, 1-(hydroxymethyl)cyclopropylacetonitrile. This intermediate can be synthesized from commercially available starting materials. This guide will focus on a multi-step synthesis commencing from 1,1-cyclopropanedimethanol, outlining three potential routes for the critical conversion of the hydroxyl group to the desired amine functionality.
Start [label="1,1-Cyclopropanedimethanol"]; Intermediate [label="1-(Hydroxymethyl)cyclopropylacetonitrile"]; Target_FreeBase [label="2-[1-(Aminomethyl)cyclopropyl]acetonitrile"]; Target_HCl [label="2-[1-(Aminomethyl)cyclopropyl]acetonitrile HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Multi-step Synthesis"]; Intermediate -> Target_FreeBase [label="Key Transformation (Routes A, B, C)"]; Target_FreeBase -> Target_HCl [label="Salt Formation"]; }
Caption: High-level overview of the synthetic strategy.Part 1: Synthesis of the Key Intermediate: 1-(Hydroxymethyl)cyclopropylacetonitrile
The synthesis of 1-(hydroxymethyl)cyclopropylacetonitrile is a crucial first stage. Several patented methods describe its preparation, often starting from pentaerythritol, which is converted to a di- or tri-halogenated intermediate before cyclization and functional group manipulation.[1][2][3][4] A common approach involves the synthesis of 1,1-cyclopropanedimethanol as a precursor.
Synthesis of 1,1-Cyclopropanedimethanol
1,1-Cyclopropanedimethanol can be prepared from diethyl malonate and 1,2-dichloroethane, followed by reduction.[5]
DiethylMalonate [label="Diethyl Malonate"]; Dichloroethane [label="1,2-Dichloroethane"]; CyclopropaneDicarboxylate [label="Diethyl 1,1-cyclopropanedicarboxylate"]; CyclopropaneDimethanol [label="1,1-Cyclopropanedimethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
{rank=same; DiethylMalonate; Dichloroethane;} DiethylMalonate -> CyclopropaneDicarboxylate; Dichloroethane -> CyclopropaneDicarboxylate [label="K₂CO₃, PEG-400"]; CyclopropaneDicarboxylate -> CyclopropaneDimethanol [label="Reduction (e.g., KBH₄, AlCl₃)"]; }
Caption: Synthesis of 1,1-cyclopropanedimethanol.Conversion of 1,1-Cyclopropanedimethanol to 1-(Hydroxymethyl)cyclopropylacetonitrile
This transformation requires selective functionalization of one of the hydroxyl groups. A common strategy involves the formation of a cyclic sulfite from 1,1-cyclopropanedimethanol, followed by ring-opening with a cyanide source.[1]
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclopropylacetonitrile
-
Cyclic Sulfite Formation: To a solution of 1,1-cyclopropanedimethanol in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at a reduced temperature (e.g., 0 °C). The reaction is typically stirred for several hours until completion.
-
Cyanide-mediated Ring Opening: The crude cyclic sulfite is then reacted with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent such as DMF or DMSO. The reaction may require elevated temperatures (e.g., 90 °C) and the use of a phase-transfer catalyst to proceed efficiently.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield 1-(hydroxymethyl)cyclopropylacetonitrile.[2]
Part 2: Conversion of 1-(Hydroxymethyl)cyclopropylacetonitrile to 2-[1-(Aminomethyl)cyclopropyl]acetonitrile
This is the most critical and challenging step in the synthesis. Three plausible routes are presented below, each with its own advantages and disadvantages.
Route A: Tosylation, Azide Substitution, and Reduction
This three-step sequence is a classic and reliable method for converting a primary alcohol to a primary amine.
Alcohol [label="1-(Hydroxymethyl)cyclopropylacetonitrile"]; Tosylate [label="1-(Tosyloxymethyl)cyclopropylacetonitrile"]; Azide [label="1-(Azidomethyl)cyclopropylacetonitrile"]; Amine [label="2-[1-(Aminomethyl)cyclopropyl]acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
Alcohol -> Tosylate [label="TsCl, Pyridine"]; Tosylate -> Azide [label="NaN₃, DMF"]; Azide -> Amine [label="Reduction (e.g., H₂, Pd/C or LiAlH₄)"]; }
Caption: Route A for the conversion of the hydroxyl to the amino group.Experimental Protocol: Route A
-
Tosylation: To a solution of 1-(hydroxymethyl)cyclopropylacetonitrile (1 eq.) in anhydrous dichloromethane or pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq.). The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion.[6][7][8] The reaction is quenched with water, and the product is extracted, washed, and dried.
-
Azide Substitution: The crude tosylate is dissolved in a polar aprotic solvent like DMF, and sodium azide (NaN₃, 1.5-2.0 eq.) is added. The mixture is heated (e.g., 60-80 °C) for several hours.[9][10] After cooling, the reaction is diluted with water and the azide product is extracted.
-
Reduction of the Azide: The azide can be reduced to the primary amine using several methods. Catalytic hydrogenation (H₂ gas over Pd/C catalyst) in a solvent like methanol or ethanol is a clean and effective method.[11] Alternatively, reduction with lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed.
Route B: Oxidation and Reductive Amination
This two-step route involves the oxidation of the primary alcohol to an aldehyde, followed by reductive amination with ammonia.
Alcohol [label="1-(Hydroxymethyl)cyclopropylacetonitrile"]; Aldehyde [label="1-Formylcyclopropylacetonitrile"]; Amine [label="2-[1-(Aminomethyl)cyclopropyl]acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
Alcohol -> Aldehyde [label="Oxidation (e.g., PCC, Swern)"]; Aldehyde -> Amine [label="Reductive Amination (NH₃, H₂, Catalyst or NaBH₃CN)"]; }
Caption: Route B for the conversion of the hydroxyl to the amino group.Experimental Protocol: Route B
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using a variety of reagents. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable to avoid over-oxidation to the carboxylic acid.
-
Reductive Amination: The crude aldehyde is then subjected to reductive amination. This can be achieved in a one-pot procedure by reacting the aldehyde with ammonia (or an ammonia source like ammonium acetate) in the presence of a reducing agent.[12][13][14] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
Route C: The Ritter Reaction
The Ritter reaction provides a direct route from an alcohol to an N-alkyl amide, which can then be hydrolyzed to the primary amine. This reaction typically works well with alcohols that can form stable carbocations.[15][16][17]
Alcohol [label="1-(Hydroxymethyl)cyclopropylacetonitrile"]; Amide [label="N-(1-(cyanomethyl)cyclopropyl)methyl)acetamide"]; Amine [label="2-[1-(Aminomethyl)cyclopropyl]acetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
Alcohol -> Amide [label="Ritter Reaction (CH₃CN, H₂SO₄)"]; Amide -> Amine [label="Hydrolysis (acidic or basic)"]; }
Caption: Route C for the conversion of the hydroxyl to the amino group.Experimental Protocol: Route C
-
Ritter Reaction: The alcohol, 1-(hydroxymethyl)cyclopropylacetonitrile, is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst such as concentrated sulfuric acid.[15][16] The reaction mixture is typically stirred at room temperature until the formation of the amide is complete.
-
Hydrolysis: The resulting N-alkyl amide is then hydrolyzed to the primary amine under either acidic or basic conditions.
Part 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 2-[1-(aminomethyl)cyclopropyl]acetonitrile, to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Hydrochloride Salt Formation
A common method involves dissolving the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrogen chloride in the same or a miscible solvent.[18] Anhydrous conditions are often preferred. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
Throughout the synthesis, it is imperative to monitor the progress of each reaction and characterize the intermediates and the final product. Standard analytical techniques that should be employed include:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of all compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -C≡N, -NH₂, C=O).
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Melting Point Analysis: For the characterization of solid compounds.
Safety Considerations
This synthesis involves the use of hazardous reagents and requires strict adherence to safety protocols.
-
Cyanide Compounds: Sodium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available.
-
Strong Acids and Bases: Concentrated acids (e.g., sulfuric acid) and bases are corrosive. Handle with care and appropriate PPE.
-
Azide Compounds: Organic azides can be explosive, especially when heated or subjected to shock. Handle with caution and behind a blast shield.
-
Flammable Solvents: Many of the organic solvents used are flammable. Avoid open flames and use proper grounding techniques.
Conclusion
The synthesis of 2-[1-(aminomethyl)cyclopropyl]acetonitrile hydrochloride is a multi-step process that requires careful planning and execution. This guide has outlined a viable synthetic strategy starting from 1,1-cyclopropanedimethanol and has detailed three potential routes for the key transformation of a hydroxyl group to a primary amine. The choice of a specific route will depend on factors such as the availability of reagents, scalability, and the desired purity of the final product. By following the detailed protocols and adhering to the safety precautions outlined in this document, researchers and chemists can successfully synthesize this valuable and structurally unique building block for application in drug discovery and development.
References
-
Wikipedia. Ritter reaction. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
- Google Patents.
- De Kimpe, N., et al. Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Eur. J. Org. Chem. 2003, 2003, 3448-3453.
-
Reddit. Tosylation protocol? : r/Chempros. [Link]
- Beller, M., et al. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem 2020, 13, 3110-3116.
- Gross, T., et al. Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Angew. Chem. Int. Ed. 2001, 40, 3442-3445.
- Lewis, D. E. Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Synth. Commun. 2003, 33, 681-684.
- Baran, P. S., et al. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. J. Am. Chem. Soc. 2011, 133, 13264-13267.
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Sciencemadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]
- Google Patents. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
- Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Eureka | Patsnap. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. [Link]
- Google Patents. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
PubChem. 1-(Hydroxymethyl)cyclopropaneacetonitrile. [Link]
- Google Patents.
-
Sciencemadness.org. Tosylate to Alkyl Azide reference please. [Link]
-
YouTube. Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. [Link]
-
Organic Chemistry Portal. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Organic Syntheses. acetamidine hydrochloride. [Link]
-
ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
RSC Publishing. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. [Link]
-
ResearchGate. Azide-acetonitrile "click" reaction triggered by Cs2CO3: The atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. [Link]
-
ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol. [Link]
-
ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- Google Patents. CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
-
ResearchGate. Expedited synthesis of α-amino acids by single-step enantioselective α-amination of carboxylic acids. [Link]
Sources
- 1. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 2. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 3. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Tosylate to Alkyl Azide reference please - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Ritter reaction - Wikipedia [en.wikipedia.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Ritter Reaction [organic-chemistry.org]
- 18. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
